methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate
CAS No.:
Cat. No.: VC15952427
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12O4 |
|---|---|
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate |
| Standard InChI | InChI=1S/C12H12O4/c1-15-10-6-3-9(4-7-10)5-8-11(13)12(14)16-2/h3-8H,1-2H3 |
| Standard InChI Key | PYDDGUYDXOJSJA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C=CC(=O)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate (IUPAC name: methyl (E)-4-(4-methoxyphenyl)-2-oxobut-3-enoate) belongs to the class of α,β-unsaturated γ-ketoesters. Its molecular structure features:
-
A 2-oxobut-3-enoate backbone with a conjugated double bond (C3–C4) and a ketone at C2.
-
A 4-methoxyphenyl group at C4, introducing steric bulk and electronic modulation via the para-methoxy substituent.
-
A methyl ester at C1, enhancing volatility and influencing solubility .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂O₄ |
| Molecular Weight | 220.22 g/mol |
| Melting Point | 86–87°C (observed for analogs) |
| Boiling Point | Not reported |
| Density | ~1.2 g/cm³ (estimated) |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethyl acetate) |
The electron-donating methoxy group elevates the electron density of the phenyl ring, enhancing resonance stabilization of the α,β-unsaturated system. This electronic profile facilitates interactions with electrophilic reagents and influences regioselectivity in cycloaddition reactions .
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via a Knoevenagel condensation between pyruvic acid and 4-methoxybenzaldehyde (p-anisaldehyde), followed by esterification:
Step 1: Knoevenagel Condensation
Pyruvic acid reacts with p-anisaldehyde in methanol under basic conditions (KOH) to form the potassium salt of (E)-4-(4-methoxyphenyl)-2-oxobut-3-enoic acid. This step achieves a 72% yield and proceeds via deprotonation of the aldehyde, enolate formation, and dehydration .
Step 2: Esterification
The potassium salt is treated with acetyl chloride in methanol to yield the methyl ester. This step affords a 36% yield after purification by column chromatography .
Reaction Conditions:
-
Temperature: Room temperature (condensation); reflux (esterification).
-
Catalysts: KOH (condensation); acetyl chloride (esterification).
-
Solvents: Methanol.
Spectral Characterization
1H NMR (400 MHz, CDCl₃):
-
δ 3.87 (s, 3H, OCH₃),
-
δ 7.06 (d, J = 8.8 Hz, 2H, ArH),
-
δ 7.25 (d, J = 16.1 Hz, 1H, CH=CH),
-
δ 7.58 (d, J = 8.8 Hz, 2H, ArH),
The trans (E) configuration of the double bond is confirmed by the coupling constant (J = 16.1 Hz) between the olefinic protons.
Chemical Reactivity and Applications
NHC-Catalyzed Redox [4+2]-Hetero-Diels-Alder Reactions
Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate participates in NHC-catalyzed reactions with α-aroyloxyaldehydes to form syn-dihydropyranones with >99% enantiomeric excess (er). The methoxy group’s electron-donating nature enhances the electrophilicity of the α,β-unsaturated system, favoring nucleophilic attack and cyclization .
Mechanistic Highlights:
-
NHC Activation: The carbene catalyst generates a Breslow intermediate via umpolung of the aldehyde.
-
Conjugate Addition: The enolate attacks the γ-ketoester’s β-position, forming a covalent adduct.
-
Cyclization and Oxidation: Intramolecular lactonization and rearomatization yield the dihydropyranone .
Comparative Reactivity with Structural Analogs
The 4-methoxyphenyl substituent distinguishes this compound from analogs like methyl 4-(4-methylphenyl)-2-oxobut-3-enoate :
The methoxy group’s resonance donation increases solubility in polar solvents and stabilizes transition states in asymmetric catalysis .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s ability to generate enantiopure dihydropyranones makes it valuable in synthesizing:
Materials Science
Its α,β-unsaturated system enables polymer functionalization via Michael addition, enhancing thermal stability in epoxy resins .
Future Perspectives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume